molecular formula C26H20N2O7 B410035 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate

2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate

Cat. No.: B410035
M. Wt: 472.4g/mol
InChI Key: RBVNAHSIQFBBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methylbenzaldehyde and 4-nitrophthalic anhydride. These intermediates undergo condensation reactions, followed by esterification and cyclization steps under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aromatic rings can lead to the formation of quinones.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide
  • N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
  • N-(4-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate stands out due to its unique combination of functional groups and structural motifs

Properties

Molecular Formula

C26H20N2O7

Molecular Weight

472.4g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

InChI

InChI=1S/C26H20N2O7/c1-16-10-12-18(13-11-16)22(29)15-35-26(32)21(14-17-6-3-2-4-7-17)27-24(30)19-8-5-9-20(28(33)34)23(19)25(27)31/h2-13,21H,14-15H2,1H3

InChI Key

RBVNAHSIQFBBKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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